3-Phenoxypyrrolidine

概要

説明

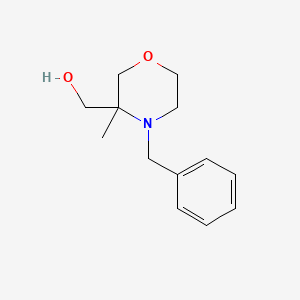

3-Phenoxypyrrolidine is a compound with the CAS Number: 931581-76-9 . It has a molecular weight of 163.22 . It is in liquid form .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-phenoxypyrrolidine . The InChI code for this compound is 1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 163.22 . The compound is stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Computational Chemistry and Drug Design

The CHARMM General Force Field (CGenFF), which includes parameters for proteins, nucleic acids, lipids, and carbohydrates, has been extended to drug-like molecules, covering a wide range of chemical groups in biomolecules and drug-like molecules. This extension includes heterocyclic scaffolds like pyrrolidine and 3‐phenoxymethylpyrrolidine, facilitating "all-CHARMM" simulations on drug-target interactions and extending the utility of CHARMM force fields to medicinally relevant systems (Vanommeslaeghe et al., 2009).

Integrin alpha5beta1 Antagonists

Research has identified the 3-hydroxypyrrolidine scaffold as a new and selective integrin alpha5beta1 inhibitor class, designed for local administration. This discovery led to the development of new orally available integrin alpha5beta1 inhibitor scaffolds for potential systemic treatment (Zischinsky et al., 2010).

Opiate Antagonists

3-Phenylpyrrolidine and 3-phenylpiperidine, related to 3-phenoxypyrrolidine, have shown important structure-activity relationships with morphine-morphinan-6,7benzomorphan groups, particularly as opiate antagonists with specific structural features (Ahmed et al., 1983).

Inorganic Chemistry

Fe(III) bipyrrolidine phenoxide complexes, involving bipyrrolidine backbones like this compound, have been studied for their electronic structure in both neutral and one-electron oxidized states. These complexes are significant in understanding ligand-based oxidation and magnetic interactions in high spin Fe(III) centers (Chiang et al., 2014).

Serotonin 2A Receptor Antagonists

Compounds such as R-96544, derived from this compound structures, have been identified as potent 5-HT(2A) receptor antagonists. These compounds play a significant role in inhibiting platelet aggregation and have implications in cardiovascular research (Ogawa et al., 2002).

Organic Synthesis

New methods have been developed for the synthesis of 2-arylpyrrolidine-1-carboxamides containing aminophenol moiety, starting from (4,4-diethoxybutyl)ureas and 3-aminophenol. This novel approach benefits from mild reaction conditions and has applications inthe synthesis of complex organic molecules, providing a pathway to obtain target compounds with good to high yields. The synthesis involves compounds related to this compound (Smolobochkin et al., 2017).

Biocatalysis

Hydroxylation of pyrrolidines, including those related to this compound, using Sphingomonas sp. HXN-200, has been demonstrated. This biocatalyst facilitates the regio- and stereoselective hydroxylation of nonactivated carbon atoms, highlighting its potential in the selective modification of complex organic molecules for pharmaceutical and chemical research applications (Li et al., 2001).

Photodynamic Therapy Agents

Research on new silicon phthalocyanines, which include derivatives of pyrrolidines similar to this compound, has been conducted to assess their binding and photocleavage of DNA. These compounds exhibit efficient DNA-binding activity, making them promising candidates as DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).

Serotonin 1A Receptor Ligands

N-Substituted-3-arylpyrrolidines, synthesized through the coupling of diarylcuprates with N-benzyl-3-(methanesulfonyloxy)pyrrolidine, have been identified as good ligands for the serotonin 1A receptor. These compounds, related to this compound, have potential applications as antianxiety and antidepressant agents (Ahn et al., 1999).

Safety and Hazards

将来の方向性

Pyrrolidine compounds, including 3-Phenoxypyrrolidine, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

作用機序

Target of Action

3-Phenoxypyrrolidine is a potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitor . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, sleep, and cognition.

Mode of Action

The compound interacts with its targets, the NE and 5-HT transporters, inhibiting the reuptake of these neurotransmitters. This results in an increased concentration of NE and 5-HT in the synaptic cleft, enhancing their signaling and leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NE and 5-HT neurotransmitter systems. By inhibiting the reuptake of these neurotransmitters, this compound can influence various downstream effects, such as mood elevation and improved cognitive function .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced NE and 5-HT signaling. This can lead to various physiological effects, such as mood elevation, reduced anxiety, and improved cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs or substances, and individual genetic factors that can affect drug metabolism and response .

生化学分析

Biochemical Properties

The biochemical properties of 3-Phenoxypyrrolidine are not fully understood yet. It is known that pyrrolidine derivatives, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

. The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is an area of active investigation.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that pyrrolidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-understood. Pyrrolidine derivatives are known to be involved in various metabolic processes

特性

IUPAC Name |

3-phenoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315278 | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-14-6, 931581-76-9 | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3421408.png)

![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)

![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)

![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)